1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride
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Overview
Description
1-Fluoro-3-azabicyclo[320]heptane hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClFN It is a bicyclic compound containing a fluorine atom and a nitrogen atom within its structure
Preparation Methods
The synthesis of 1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves several steps. One common synthetic route includes the reduction of spirocyclic oxetanyl nitriles. The reaction conditions typically involve the use of reducing agents and specific catalysts to facilitate the transformation. Industrial production methods may vary, but they generally follow similar principles, ensuring the compound is produced with high purity and yield .
Chemical Reactions Analysis
1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include CoCl2, LiBF4, ZnCl2, BF3·Et2O, In(OTf)3, NaCl, AlCl3, FeCl3, and Al2O3 . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems.
Mechanism of Action
The mechanism by which 1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the position and type of substituents.
Bicyclo[3.1.1]heptanes: These compounds are used as bioisosteres of benzenes in biologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a fluorine atom, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-fluoro-3-azabicyclo[3.2.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-6-2-1-5(6)3-8-4-6;/h5,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYUNLLAEBBHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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